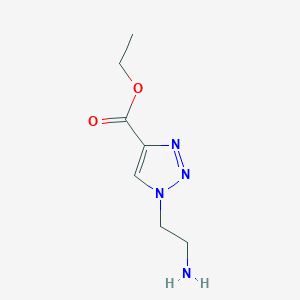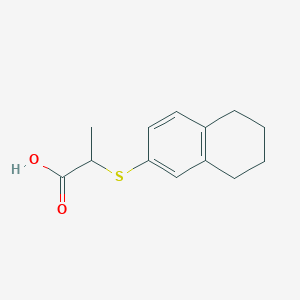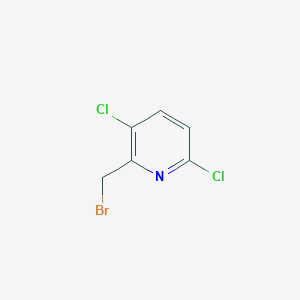
Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring.
Starting Materials: Ethyl azidoacetate and propargylamine.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
Procedure: The ethyl azidoacetate and propargylamine are mixed in the solvent, and the copper(I) catalyst is added. The reaction mixture is stirred at room temperature for several hours until the formation of the triazole ring is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency.
化学反応の分析
Types of Reactions
Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
科学的研究の応用
Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The aminoethyl group enhances the compound’s ability to interact with biological molecules, leading to various physiological effects.
類似化合物との比較
Ethyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:
1,2,3-Triazole: A simple triazole ring without additional functional groups.
1-(2-Aminoethyl)-1h-1,2,3-triazole: Lacks the ethyl carboxylate group.
Ethyl 1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylate: Contains a hydroxyethyl group instead of an aminoethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C7H12N4O2 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC名 |
ethyl 1-(2-aminoethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C7H12N4O2/c1-2-13-7(12)6-5-11(4-3-8)10-9-6/h5H,2-4,8H2,1H3 |
InChIキー |
CHYNRNZJYOPUIT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(N=N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-methoxyphenyl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B13580477.png)

aminehydrochloride](/img/structure/B13580490.png)



![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
aminedihydrochloride](/img/structure/B13580530.png)

